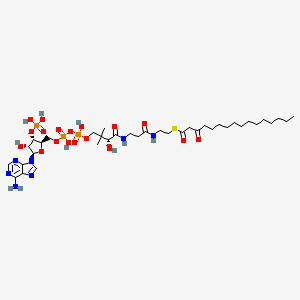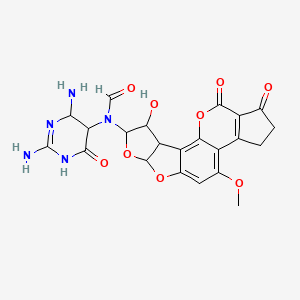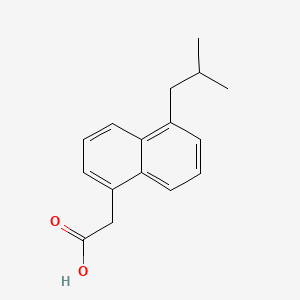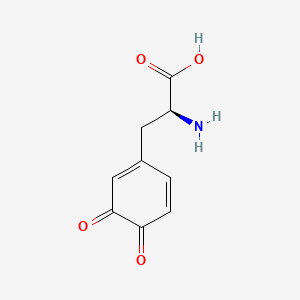
多巴醌
描述
Dopaquinone is a key intermediate in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. It is formed through the oxidation of dihydroxyphenylalanine (commonly known as dopa) by the enzyme tyrosinase. Dopaquinone is classified as an ortho-quinone due to the presence of two adjacent carbonyl groups in its benzene ring. This compound plays a crucial role in the branching pathways of melanogenesis, leading to the formation of either eumelanin or pheomelanin, depending on the subsequent reactions it undergoes .
科学研究应用
Dopaquinone has several scientific research applications, including:
作用机制
Target of Action
Dopaquinone primarily targets intracellular thiols such as cysteine . These thiols play a crucial role in the conversion of Dopaquinone, which is a key step in the biosynthetic pathway of melanin .
Mode of Action
Dopaquinone interacts with its targets through two main reactions: cyclization and thiol binding . In the presence of intracellular thiols like cysteine, Dopaquinone binds to the sulfhydryl group of thiols . This binding produces cysteinyldopa, which is necessary for pheomelanogenesis . On the other hand, under lower concentrations of thiols, Dopaquinone spontaneously undergoes intramolecular cyclization through the alanyl side chain .
Biochemical Pathways
The biochemical pathway of melanin is branched into pheomelanogenesis and eumelanogenesis at the stage of Dopaquinone conversion . The binding of cysteine to Dopaquinone produces cysteinyldopa, which is necessary for pheomelanogenesis . Conversely, the cyclized product, cyclodopa, further transforms into eumelanin, leading to eumelanogenesis .
Pharmacokinetics
It is known that dopaquinone is highly reactive and undergoes rapid transformations in the body . The rate of these reactions is proportional to the acidity constant of the amino group and the rate constant for the nucleophilic addition by the amino group .
Result of Action
The result of Dopaquinone’s action is the production of melanin , a pigment molecule that is endogenously synthesized by melanocytes . The type of melanin produced (pheomelanin or eumelanin) depends on the specific reactions that Dopaquinone undergoes .
Action Environment
The action of Dopaquinone is influenced by the presence of intracellular thiols such as cysteine . The concentration of these thiols can affect whether Dopaquinone undergoes cyclization or thiol binding . Therefore, the cellular environment plays a crucial role in determining the outcome of Dopaquinone’s action.
生化分析
Biochemical Properties
Dopaquinone is an intermediate in the melanin biosynthesis pathway. It is formed from L-DOPA through the action of the enzyme tyrosinase. Tyrosinase catalyzes the hydroxylation of tyrosine to DOPA and the subsequent oxidation of DOPA to dopaquinone . Dopaquinone can undergo further reactions to form either pheomelanin or eumelanin, depending on the presence of intracellular thiols such as cysteine . In the presence of cysteine, dopaquinone binds to the sulfhydryl group of thiols, leading to the formation of cysteinyldopa, which is necessary for pheomelanogenesis . Alternatively, dopaquinone can undergo intramolecular cyclization to form cyclodopa, which further transforms into eumelanin .
Cellular Effects
Dopaquinone has significant effects on various types of cells and cellular processes. It is involved in the regulation of melanin production in melanocytes. The presence of dopaquinone influences cell signaling pathways, gene expression, and cellular metabolism. Dopaquinone can bind to intracellular thiols such as cysteine, leading to the formation of cysteinyldopa, which is necessary for pheomelanogenesis . Additionally, dopaquinone can undergo intramolecular cyclization to form cyclodopa, which further transforms into eumelanin . The balance between these pathways determines the type and amount of melanin produced in melanocytes.
Molecular Mechanism
The molecular mechanism of dopaquinone involves its interactions with various biomolecules. Dopaquinone is highly reactive towards nucleophiles due to the presence of two adjacent carbonyl groups in its benzene ring . When dopaquinone undergoes cyclization and thiol binding, an amino (−NH2) group and a sulfhydryl (−SH) group act as nucleophiles, respectively . The binding of cysteine to dopaquinone produces cysteinyldopa, which is necessary for pheomelanogenesis . Alternatively, dopaquinone can undergo intramolecular cyclization to form cyclodopa, which further transforms into eumelanin . These reactions are crucial for the regulation of melanin production in melanocytes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dopaquinone can change over time. Dopaquinone is known to be highly reactive and can undergo various chemical reactions, leading to its degradation and transformation into other compounds . The stability of dopaquinone is influenced by factors such as pH, temperature, and the presence of other biomolecules. Long-term effects of dopaquinone on cellular function have been observed in in vitro and in vivo studies. For example, excessive production of dopaquinone can result in neuronal damage and cell death, suggesting its potential role in neurodegenerative diseases such as Parkinson’s disease .
Dosage Effects in Animal Models
The effects of dopaquinone can vary with different dosages in animal models. Studies have shown that high doses of dopaquinone can lead to toxic or adverse effects, including neuronal damage and cell death . Threshold effects have also been observed, where low doses of dopaquinone may not have significant effects on cellular function, while higher doses can lead to pronounced changes in cellular processes. These findings highlight the importance of carefully controlling the dosage of dopaquinone in experimental studies to avoid potential toxicity.
Metabolic Pathways
Dopaquinone is involved in several metabolic pathways, including the biosynthesis of melanin. It is formed from L-DOPA through the action of the enzyme tyrosinase . Dopaquinone can undergo further reactions to form either pheomelanin or eumelanin, depending on the presence of intracellular thiols such as cysteine . In the presence of cysteine, dopaquinone binds to the sulfhydryl group of thiols, leading to the formation of cysteinyldopa, which is necessary for pheomelanogenesis . Alternatively, dopaquinone can undergo intramolecular cyclization to form cyclodopa, which further transforms into eumelanin . These metabolic pathways are crucial for the regulation of melanin production in melanocytes.
Transport and Distribution
Dopaquinone is transported and distributed within cells and tissues through various mechanisms. It can bind to intracellular thiols such as cysteine, leading to the formation of cysteinyldopa, which is necessary for pheomelanogenesis . Additionally, dopaquinone can undergo intramolecular cyclization to form cyclodopa, which further transforms into eumelanin . The transport and distribution of dopaquinone are influenced by factors such as pH, temperature, and the presence of other biomolecules. These factors can affect the localization and accumulation of dopaquinone within cells and tissues.
Subcellular Localization
The subcellular localization of dopaquinone is crucial for its activity and function. Dopaquinone is primarily localized in melanocytes, where it plays a key role in the biosynthesis of melanin . Within melanocytes, dopaquinone can bind to intracellular thiols such as cysteine, leading to the formation of cysteinyldopa, which is necessary for pheomelanogenesis . Alternatively, dopaquinone can undergo intramolecular cyclization to form cyclodopa, which further transforms into eumelanin . The subcellular localization of dopaquinone is influenced by factors such as pH, temperature, and the presence of other biomolecules, which can affect its activity and function.
准备方法
Synthetic Routes and Reaction Conditions: Dopaquinone is typically synthesized through the enzymatic oxidation of dihydroxyphenylalanine using tyrosinase. The reaction is carried out under mild conditions, usually at a pH of around 6.8 to 7.4, and at room temperature. The enzyme catalyzes the conversion of dihydroxyphenylalanine to dopaquinone in the presence of molecular oxygen .
Industrial Production Methods: Industrial production of dopaquinone is less common due to its high reactivity and instability. it can be produced on a small scale for research purposes using purified tyrosinase and controlled reaction conditions to prevent further oxidation or polymerization .
化学反应分析
Types of Reactions: Dopaquinone undergoes several types of reactions, including:
Cyclization: Dopaquinone can undergo intramolecular cyclization to form cyclodopa, which further transforms into eumelanin.
Reduction: Dopaquinone can be reduced back to dihydroxyphenylalanine under certain conditions.
Common Reagents and Conditions:
Cyclization: This reaction typically occurs spontaneously under physiological conditions.
Thiol Binding: Requires the presence of thiol-containing compounds like cysteine.
Reduction: Can be achieved using reducing agents such as ascorbic acid.
Major Products:
Cyclodopa: Formed through cyclization and leads to eumelanin.
Cysteinyldopa: Formed through thiol binding and leads to pheomelanin.
相似化合物的比较
Dopaquinone is structurally similar to other ortho-quinones, such as:
Rhododendrolquinone: Another ortho-quinone involved in melanogenesis.
Benzoquinone: A simpler ortho-quinone with similar reactivity towards nucleophiles.
Uniqueness: Dopaquinone is unique in its role in melanogenesis, where it serves as a branching point for the production of different types of melanin. Its ability to undergo both cyclization and thiol binding reactions distinguishes it from other ortho-quinones, which may not participate in such specific biological pathways .
属性
IUPAC Name |
(2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6H,3,10H2,(H,13,14)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMIDUVKSGCHAU-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=O)C=C1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)C(=O)C=C1C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50897220 | |
| Record name | L-DOPAQUINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50897220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dopaquinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001229 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25520-73-4, 4430-97-1 | |
| Record name | (αS)-α-Amino-3,4-dioxo-1,5-cyclohexadiene-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25520-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dopaquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025520734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-DOPAQUINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50897220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOPAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F09Y50AX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dopaquinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001229 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


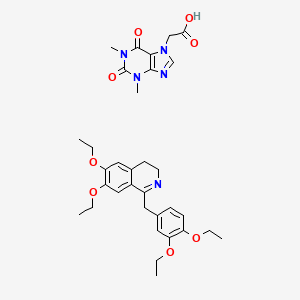

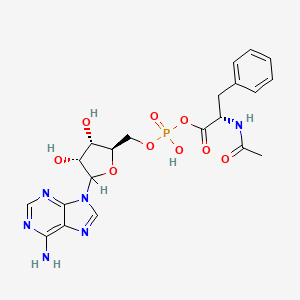
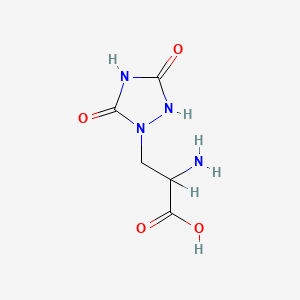
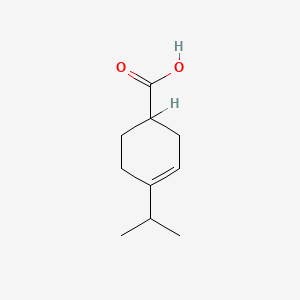
![1-[4-(2-Methoxyphenyl)-1-piperazinyl]-2-[[5-(2-methyl-3-furanyl)-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1195887.png)
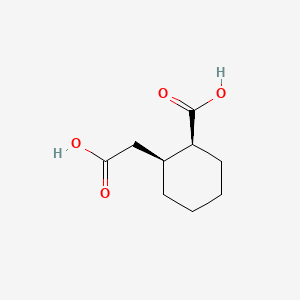
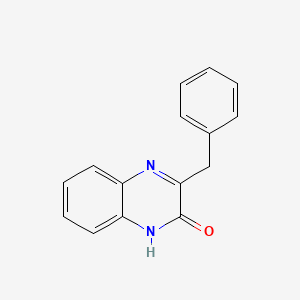
![2-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxy]acetic acid propan-2-yl ester](/img/structure/B1195890.png)
